molecular formula C14H17BrFNO2 B6593830 tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate CAS No. 827628-31-9

tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate

Cat. No.: B6593830
CAS No.: 827628-31-9
M. Wt: 330.19 g/mol
InChI Key: OUFCJOGUTCBWMA-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate typically involves the reaction of 4-bromo-2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison: tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate is unique due to its cyclopropyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-2-fluorophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-14(6-7-14)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCJOGUTCBWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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